![molecular formula C11H18ClN B1279953 N-Benzyl-2-butanamine CAS No. 46120-25-6](/img/structure/B1279953.png)
N-Benzyl-2-butanamine
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Overview
Description
N-Benzyl-2-butanamine is a chemical compound with the molecular formula C11H17N . It is an amine, which typically have three bonds and one pair of lone pair electrons .
Synthesis Analysis
The synthesis of N-Benzyl-2-butanamine can involve reactions at the benzylic position . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen to form succinimide .Molecular Structure Analysis
The molecular structure of N-Benzyl-2-butanamine consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The nitrogen atom in these compounds is bonded to three different groups, making it stereogenic and its configuration chiral .Chemical Reactions Analysis
Chemical reactions involving N-Benzyl-2-butanamine can include reactions at the benzylic position . For example, a succinimidyl radical can remove a hydrogen to form succinimide .Physical And Chemical Properties Analysis
N-Benzyl-2-butanamine has a density of 0.9±0.1 g/cm3, a boiling point of 226.3±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.3±3.0 kJ/mol and a flash point of 87.1±10.9 °C .Scientific Research Applications
Environmental Studies
The compound’s bioaccumulation and volatilization properties are studied for environmental impact assessments. Understanding its behavior in ecosystems helps in evaluating its safety and effects on wildlife .
Educational Purposes
In academic settings, N-Benzyl-2-butanamine may be used for educational purposes, such as demonstrating chemical reactions or properties to students.
Safety And Hazards
properties
IUPAC Name |
N-benzylbutan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBZQAJYUZEPMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-butanamine |
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